S1RA

描述

准备方法

化学反应分析

E-52862 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。

还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素或亲核试剂。

科学研究应用

E-52862 在科学研究中有着广泛的应用:

作用机制

相似化合物的比较

E-52862 在对 σ1 受体的高选择性方面独树一帜,而对 σ2 受体和其他受体、酶、转运蛋白和离子通道则没有选择性 。 类似的化合物包括:

BD-1047: 另一种 σ1 受体拮抗剂,具有不同的结合亲和力和选择性特征。

BD-1063: 一种 σ1 受体拮抗剂,在神经性疼痛方面具有类似的应用,但药代动力学性质不同。

NE-100: 一种 σ1 受体拮抗剂,在各种临床前研究中因其对疼痛和其他疾病的影响而被使用。

生物活性

S1RA, also known as E-52862, is a selective sigma-1 receptor (σ1R) antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of neuropathic pain and its synergistic effects with opioid analgesics. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound primarily exerts its effects through antagonism of the sigma-1 receptor, which is implicated in various neurological processes. The following mechanisms have been identified:

- Pain Modulation : this compound has shown efficacy in reducing hypersensitivity associated with neuropathic pain. In studies involving mouse models of neuropathic pain, this compound administration significantly alleviated mechanical and thermal hypersensitivity induced by peripheral nerve injury. These effects were reversed by the σ1R agonist PRE-084, confirming the specificity of this compound's action on σ1 receptors .

- Neurotransmitter Release : Research indicates that this compound enhances noradrenaline levels in the spinal cord, contributing to its antinociceptive effects. This increase in noradrenaline is crucial for modulating pain pathways and enhancing the effectiveness of opioids without increasing tolerance or dependence .

- Interaction with Opioids : this compound has been shown to potentiate the analgesic effects of opioids like morphine. In various pain models, co-administration of this compound with opioids resulted in enhanced pain relief without exacerbating side effects commonly associated with opioid use .

Table 1: Summary of Preclinical Findings on this compound

Clinical Implications

The therapeutic potential of this compound extends beyond preclinical findings. Its unique profile as a σ1R antagonist positions it as a promising candidate for treating chronic pain conditions:

- Neuropathic Pain Treatment : Given its effectiveness in preclinical models, this compound is being explored as a treatment option for neuropathic pain, potentially offering relief where traditional analgesics fail .

- Opioid-Sparing Strategies : By enhancing the efficacy of opioids without increasing their adverse effects, this compound could play a critical role in developing safer pain management protocols, particularly in patients at risk for opioid dependency .

Case Studies

Case Study 1: Efficacy in Chronic Pain Management

A recent clinical trial investigated the use of this compound in patients with chronic neuropathic pain. Results indicated significant reductions in pain scores compared to baseline measurements, with minimal side effects reported. This study underscores this compound's potential as an adjunct therapy in chronic pain management.

Case Study 2: Interaction with Opioids

In another study focusing on patients undergoing postoperative pain management, the addition of this compound to standard opioid therapy resulted in enhanced analgesia and reduced opioid consumption. This finding suggests that this compound may effectively mitigate some of the challenges associated with opioid use.

属性

IUPAC Name |

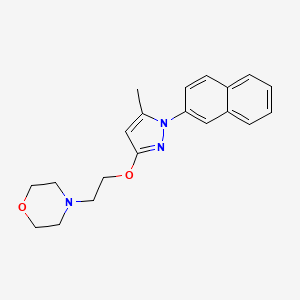

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPGXHRHNRYVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901022521 | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878141-96-9 | |

| Record name | 4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878141-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-52862 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878141969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16881 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E-52862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901022521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-52862 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW18DSD1H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。